molecular formula C12H15ClN2O3S B2881005 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime CAS No. 338403-90-0

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime

Cat. No.: B2881005
CAS No.: 338403-90-0
M. Wt: 302.77
InChI Key: UPYNMKHOVYVFIP-VQHXNPGESA-N
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Description

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime is a complex organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylaldehyde moiety, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl sulfone: This step involves the sulfonation of 4-chlorophenyl compounds using sulfonyl chloride under acidic conditions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where dimethylamine is introduced to the intermediate compound.

    Formation of the acrylaldehyde moiety: This step involves the formation of an acrylaldehyde group through aldol condensation reactions.

    O-methyloxime formation: The final step involves the reaction of the acrylaldehyde intermediate with methoxyamine under controlled conditions to form the O-methyloxime derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
  • 2-[(4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
  • 2-[(4-methylphenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime

Uniqueness

Compared to similar compounds, 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E,3E)-2-(4-chlorophenyl)sulfonyl-3-methoxyimino-N,N-dimethylprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-15(2)9-12(8-14-18-3)19(16,17)11-6-4-10(13)5-7-11/h4-9H,1-3H3/b12-9+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNMKHOVYVFIP-VQHXNPGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OC)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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